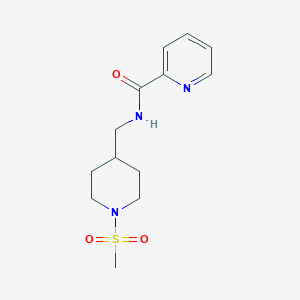

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-5-11(6-9-16)10-15-13(17)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVFATWQUTZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide typically involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with picolinic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Picolinamide Core

The picolinamide scaffold is widely modified to tune physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- The methylsulfonyl-piperidine group in the target compound introduces stronger hydrogen-bond acceptor capacity compared to chloro or methoxy substituents, which may enhance binding to polar binding pockets (e.g., acetyl-lysine mimics in BET bromodomains) .

- Bulky substituents (e.g., diisopropyl in 4-Chloro-N,N-diisopropylpicolinamide) reduce solubility but may improve membrane permeability .

Piperidine-Modified Analogs

Modifications to the piperidine ring significantly influence bioactivity:

Key Observations :

Key Differences :

- The methylsulfonyl-piperidine group necessitates additional sulfonation steps, increasing synthetic complexity compared to simpler analogs .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a picolinamide moiety. Its chemical structure can be represented as follows:

This configuration is believed to contribute to its biological activity, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Studies indicate that derivatives of this compound exhibit high binding affinity for the 5-HT4 serotonin receptor, which is implicated in gastrointestinal motility .

- Neurotransmitter Modulation : The piperidine structure enhances its ability to modulate neurotransmitter release, potentially affecting mood and anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell proliferation and migration in various cancer cell lines. For example:

- Tumor Cell Proliferation : Research has shown that related compounds can inhibit tumor cell growth through mechanisms involving oxidative stress and apoptosis .

- Cell Migration : Scratch assays have confirmed that these compounds significantly reduce the migratory capacity of cancer cells, suggesting potential anti-metastatic properties .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Gastrointestinal Motility : Animal models treated with this compound exhibited improved gastric emptying rates, indicating its potential use as a prokinetic agent .

- Autoimmune Models : In lupus disease models, treatment with similar compounds resulted in reduced autoantibody levels, highlighting their immunomodulatory effects .

Case Studies

Several case studies have been published that illustrate the biological activity of this compound:

- Gastrointestinal Disorders : A clinical study evaluated the effects of a related compound on patients with functional dyspepsia. Results indicated significant improvement in symptoms compared to placebo controls.

- Cancer Therapy : A preclinical study assessed the anti-cancer effects of compounds structurally similar to this compound. The findings showed a marked reduction in tumor size in treated mice compared to untreated controls.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Serotonin Receptor Binding | High affinity for 5-HT4 | Improved gastric motility |

| Tumor Cell Proliferation | Inhibition observed | Reduced tumor size in animal models |

| Cell Migration | Significant reduction | Not directly studied |

| Autoimmune Response | Not applicable | Reduced autoantibody levels |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine substitution patterns) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography : Resolves stereochemistry and solid-state conformation (e.g., piperidine ring puckering) .

Note : Combine with elemental analysis for stoichiometric validation .

How is the compound screened for initial biological activity, and what assays are recommended?

Q. Basic Research Focus

- In Vitro Binding Assays : Use radioligand displacement (e.g., ³H-labeled targets) to assess affinity for receptors like GPCRs or kinases .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) or functional responses (e.g., cAMP modulation) in HEK293 or CHO cells .

- ADME Profiling : Microsomal stability (CYP450 enzymes) and permeability (Caco-2 monolayers) predict pharmacokinetics .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced Research Focus

- Core Modifications : Replace methylsulfonyl with sulfonamide or carbamate groups to evaluate steric/electronic effects on target binding .

- Substituent Analysis : Vary picolinamide’s pyridine ring (e.g., chloro or methoxy groups) to enhance selectivity .

- Data-Driven Design : Use IC₅₀ values from analogs to build 3D-QSAR models (e.g., CoMFA) for predictive optimization .

What computational strategies are effective in predicting binding modes and affinity?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., docking into ATP-binding pockets) .

- MD Simulations : GROMACS or AMBER simulates ligand-receptor dynamics (20–100 ns trajectories) to assess stability .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions (e.g., hydrophobic vs. hydrogen-bonding) .

How can conflicting biological data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Advanced Research Focus

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple labs to identify outliers .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

What strategies improve yield in large-scale synthesis without compromising purity?

Q. Advanced Research Focus

- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., photochemical steps) .

- Catalyst Screening : Test Pd/Xantphos systems for coupling efficiency (>90% yield) .

- In-Line Analytics : Implement PAT (process analytical technology) with FTIR or Raman for real-time monitoring .

How are binding interactions validated at the atomic level?

Q. Advanced Research Focus

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve ligand poses (PDB deposition recommended) .

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra to map binding sites .

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy contributions to affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.